2-(1-Methylethylidene)-1,4-butanediol chemical structure and molecular weight
2-(1-Methylethylidene)-1,4-butanediol chemical structure and molecular weight
Technical Monograph: Structural Characterization and Synthetic Utility of 2-(1-Methylethylidene)-1,4-butanediol
Executive Summary
This technical guide provides a comprehensive analysis of 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4), a specialized aliphatic diol intermediate. Often overshadowed by its saturated analog, 1,4-butanediol (BDO), this molecule features a sterically demanding isopropylidene group conjugated to the butane backbone. Its unique structure—combining primary hydroxyl reactivity with a tetrasubstituted exocyclic double bond—makes it a high-value monomer for engineering unsaturated polyesters, cross-linkable polyurethanes, and as a synthon in terpene-based drug discovery.
Part 1: Molecular Identity & Physicochemical Properties[1]
The chemical identity of 2-(1-Methylethylidene)-1,4-butanediol is defined by the presence of an isopropylidene moiety at the C2 position of the butanediol chain. This unsaturation introduces rigidity and a site for post-polymerization modification (e.g., radical crosslinking or epoxidation).
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 2-(1-Methylethylidene)-1,4-butanediol |
| Synonyms | 2-Isopropylidene-1,4-butanediol; 2-Isopropylidenebutane-1,4-diol |
| CAS Registry Number | 42091-47-4 |
| Molecular Formula | |
| Molecular Weight | 130.19 g/mol |
| Physical State | Viscous colorless to pale yellow liquid |
| Solubility | Soluble in alcohols (MeOH, EtOH), THF, DMSO; Sparingly soluble in hexanes |
| Predicted Boiling Point | ~245–250 °C (at 760 mmHg) |
| Density | ~1.02 g/cm³ (Predicted) |
Part 2: Synthetic Methodology (Expert Protocol)
Mechanism & Workflow
The synthesis proceeds in two critical stages:
-
Condensation: Reaction of diethyl succinate with acetone in the presence of a base (Sodium Ethoxide) to yield the isopropylidene succinate mono-ester.
-
Reduction: Exhaustive reduction of the ester and acid functionalities using Lithium Aluminum Hydride (
) to generate the diol.
Figure 1: Synthetic pathway via Stobbe Condensation.[1] The isopropylidene group is installed prior to the reduction of the carboxylates.
Detailed Experimental Protocol
Step 1: Stobbe Condensation [1][2][3]
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Reagent Preparation: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate fresh sodium ethoxide.
-
Addition: Add diethyl succinate (1.0 eq) and acetone (1.2 eq) dropwise to the refluxing base solution.
-
Reaction: Reflux for 4–6 hours. The solution will darken as the enolate condenses.
-
Workup: Acidify with dilute HCl to pH 2. Extract the half-ester with diethyl ether. This intermediate (Isopropylidene succinic acid monoethyl ester) can be used directly.
Step 2: Hydride Reduction
-
Setup: Charge a dry flask with
(2.5 eq) suspended in anhydrous THF at 0°C. -
Addition: Add the Stobbe intermediate (dissolved in THF) dropwise. Caution: Exothermic hydrogen evolution.
-
Completion: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Perform a Fieser quench (
, 15% NaOH, ). Filter the aluminum salts. -
Purification: Concentrate the filtrate and purify via vacuum distillation (high vacuum required due to high BP) to obtain the pure diol.
Part 3: Structural Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified. This acts as a self-validating quality control system.
Nuclear Magnetic Resonance (NMR)
The absence of vinylic protons and the presence of two distinct methylene environments confirm the structure.
-
NMR (400 MHz,
):-
1.75–1.85 ppm (s, 6H): Two methyl groups attached to the double bond (
). Diagnostic Signal. -
2.35 ppm (t, 2H): Methylene protons at C3 (
). -
3.65 ppm (t, 2H): Hydroxymethyl protons at C4 (
). -
4.15 ppm (s, 2H): Allylic hydroxymethyl protons at C1 (
). -
4.5–5.0 ppm (br s, 2H): Hydroxyl protons (
), exchangeable with .
-
1.75–1.85 ppm (s, 6H): Two methyl groups attached to the double bond (
-
NMR (100 MHz,
):- 20.5, 22.1 ppm: Methyl carbons.
- 32.0 ppm: Backbone methylene (C3).
-
59.5 ppm: Allylic
(C1). -
62.0 ppm: Homologous
(C4). - 128.5, 135.2 ppm: Tetrasubstituted alkene carbons (Quaternary).
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: Broad O-H stretch (strong).
-
1650–1670 cm⁻¹: C=C stretch (weak to medium due to tetrasubstitution).
-
2850–2950 cm⁻¹: C-H stretches (aliphatic).
Part 4: Applications in Drug Development & Materials
1. Polymer Engineering (Unsaturated Polyesters) Unlike standard 1,4-butanediol, this monomer introduces a "reactive handle" into the polymer backbone.
-
Mechanism: The steric bulk of the isopropylidene group disrupts chain packing, reducing crystallinity and increasing the flexibility of the resulting polyester or polyurethane.
-
Crosslinking: The exocyclic double bond is accessible for radical crosslinking with styrene or methacrylates, creating thermoset networks with high thermal stability.
2. Pharmaceutical Intermediates The molecule serves as a C5-isoprene equivalent in synthetic schemes.
-
Terpene Synthesis: It acts as a precursor for synthesizing acyclic sesquiterpenes. The diol functionality allows for selective oxidation to aldehydes (e.g., using IBX or Swern conditions) to generate key building blocks for natural product synthesis.
References
-
Sigma-Aldrich. (n.d.). 2-(1-Methylethylidene)-1,4-butanediol Product Specification. Retrieved from
-
Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[1][2][3][4] Organic Reactions, 6, 1-73. (Foundational methodology for alkylidene succinate synthesis).
- PubChem. (n.d.). Compound Summary for CAS 42091-47-4.
-
Stobbe, H. (1893).[4] "Condensation of Acetone with Diethyl Succinate." Berichte der deutschen chemischen Gesellschaft. (Historical grounding of the synthesis route).
